5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a complex organic compound characterized by its unique structure and potential biological applications. The compound features a triazole and oxadiazole moiety, which are known for their diverse pharmacological properties. This compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures.
The compound can be sourced from various chemical suppliers, including Matrix Scientific and Avantor, where it is available in high purity (≥97%) for research purposes. Its chemical formula is , with a Molecular Weight of approximately 285.25 g/mol. The CAS number for this compound is 1086380-56-4, and it is noted to be an irritant .
This compound falls under the classification of oxadiazoles and triazoles, both of which are significant in medicinal chemistry due to their biological activities. Specifically, oxadiazoles are recognized for their antifungal and antibacterial properties, while triazoles have been extensively studied for their anticancer and anti-inflammatory effects .
The synthesis of 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid typically involves multi-step synthetic routes that integrate various chemical reactions.
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity. Techniques such as refluxing and recrystallization are commonly employed to purify the final product .
The molecular structure of 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid consists of several key functional groups:
A visual representation can be derived from computational modeling or X-ray crystallography data if available.
The molecular formula indicates a significant number of heteroatoms contributing to its reactivity. The melting point and solubility characteristics are crucial for understanding its physical properties but require experimental determination.
The compound can undergo various chemical reactions typical for heterocycles:
Understanding these reactions is essential for predicting how the compound might behave in biological systems or when interacting with other chemicals.
The mechanism by which 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid exerts its effects likely involves:
Further studies involving pharmacodynamics and pharmacokinetics would provide insights into its efficacy and safety profile.
The physical properties include:
Key chemical properties include:
Relevant data such as melting point and spectral data (NMR, IR) should be gathered from experimental results to fully characterize this compound .
The potential applications of 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid include:
Continued research may uncover additional therapeutic uses based on its unique structural properties and biological activities .
This hybrid compound integrates three distinct heterocyclic and linker components into a unified molecular architecture:
Table 1: Core Structural Components and Key Properties
Structural Element | Chemical Features | Role in Molecular Design |
---|---|---|
5-Methyl-2-phenyl-2H-1,2,3-triazole | Methyl group (C5), phenyl on N2; planar aromatic system | Enhances lipophilicity; influences π-π stacking with biological targets |
1,3,4-Oxadiazol-2(3H)-one | Highly polarized C2=O; electron-deficient N-N-C-O system | Serves as hydrogen-bond acceptor; improves metabolic stability vs. isosteric amides |
-CH₂COOH Linker | Acidic proton (pKa ~3-4); flexible ethylene spacer | Enables salt formation for solubility; permits conjugation via amide/ester chemistry |
Table 2: Key Physicochemical Identifiers
Parameter | Value | Source |
---|---|---|
IUPAC Name | 2-[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid | [1] |
CAS Registry Number | 1086380-56-4 | [1] |
Molecular Formula | C₁₃H₁₁N₅O₄ | [1] |
Molecular Weight | 301.26 g/mol | [1] |
Canonical SMILES | CC1=NN(N=C1C1=NN(CC(O)=O)C(=O)O1)C1C=CC=CC=1 | [1] |
The rational design of triazole-oxadiazole hybrids stems from three decades of iterative pharmacophore optimization:
Table 3: Evolution of Triazole-Oxadiazole Hybrid Pharmacophores
Generation | Timeframe | Representative Structure | Key Advance |
---|---|---|---|
First | 1990s–2000s | Isolated triazoles OR oxadiazoles | Established individual scaffold bioactivity (e.g., antiviral oxadiazoles) |
Second | 2010s | 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines | Validated fused triazole-oxadiazole cores in multi-target therapies |
Third | 2020s | [5-(Triazolyl)-2-oxooxadiazol-3-yl]acetic acid derivatives | Added flexible carboxylic acid linker for target engagement & solubility |
The strategic fusion of 1,2,3-triazole, 1,3,4-oxadiazol-2-one, and acetic acid leverages three synergistic pharmacological principles:
Table 4: Target Interactions Enabled by Hybrid Components
Molecular Fragment | Dominant Interaction Types | Therapeutic Implications |
---|---|---|
5-Methyl-2-phenyl-2H-triazole | π-π stacking; hydrophobic burial; van der Waals | Targets hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) |
1,3,4-Oxadiazol-2(3H)-one | H-bond acceptance (C=O, N); dipole-dipole interactions | Disrupts protein-protein interfaces; mimics peptide backbone motifs |
-CH₂COOH | Ionic bonding; metal coordination; H-bond donation | Enhances solubility; targets catalytic metal ions (e.g., zinc proteases) or charged residues |
The compound’s synthetic versatility further supports its drug discovery utility. The triazole can be assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the oxadiazolone forms from diacylhydrazine precursors under mild dehydrative conditions. This permits late-stage diversification at the triazole phenyl ring or the acetic acid group, enabling rapid SAR exploration [1] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3